2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide
Description
2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide is a heterocyclic compound featuring a cyclopenta[4,5]thieno[2,3-d]pyrimidine core fused with a thioether-linked acetamide moiety and a 3-morpholinopropyl substituent. The cyclopenta-thieno-pyrimidine scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors. The thioether bridge enhances metabolic stability compared to oxygen or nitrogen analogs, while the morpholinopropyl group may improve solubility and modulate pharmacokinetic properties .
Properties
IUPAC Name |
2-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanyl]-N-(3-morpholin-4-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S2/c19-16-15-12-3-1-4-13(12)27-17(15)22-18(21-16)26-11-14(24)20-5-2-6-23-7-9-25-10-8-23/h1-11H2,(H,20,24)(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAFJPFVEMGBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC(=O)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[4,5]thieno[2,3-d]pyrimidine core, followed by the introduction of the amino group and the subsequent attachment of the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C17H25N5OS2
- Molecular Weight : 365.53 g/mol
Structural Features
The compound features a unique fusion of cyclopentane, thiophene, and pyrimidine rings, which contributes to its distinct chemical behavior and biological activity. The presence of amino and thio groups allows for various chemical reactions, enhancing its utility in medicinal chemistry.
Example Synthetic Route
- Reaction of cyclopentanone with malononitrile in the presence of sulfur.
- Intermediate formation followed by treatment with N,N-dimethylformamide dimethyl acetal.
- Final reaction with morpholinopropylamine to yield the target compound.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : Investigations have shown potential in modulating inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.
Chemical Biology
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Targeting Protein Interactions : Its structure allows it to interact with specific proteins, potentially altering their function and providing insights into cellular mechanisms.
Material Science
- Electronic Properties : Research indicates that derivatives of this compound could be used in developing materials with unique electronic properties, useful in organic electronics.
Case Study 1: Anticancer Activity
A study evaluated the effects of 2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide on human cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting potential as a lead compound for further development.
Case Study 2: Anti-inflammatory Effects
In a model of chronic inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines when administered to animal models. This indicates its potential as a therapeutic agent in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key distinctions:
Structural and Functional Insights
Core Heterocycle Variations: The target compound’s cyclopenta-thieno-pyrimidine core distinguishes it from simpler pyrimidines (e.g., ) or thieno[3,2-d]pyrimidines (e.g., ). Compounds with thieno[2,3-d]pyrimidine cores (e.g., ) exhibit similar bioactivity but differ in substituent positioning, affecting binding kinetics .
Substituent Effects: Morpholinopropyl vs. Piperidinyl/Alkylamines: The morpholine ring in the target compound offers balanced hydrophilicity and conformational flexibility, whereas piperidine or dimethylamino groups (e.g., ) may prioritize basicity over solubility . Thioether vs. Ether/Sulfonamide Linkages: Thioether bridges (common in the target and –16) resist enzymatic cleavage compared to ethers, prolonging half-life .
Biological Activity Trends: Anticancer activity correlates with the presence of electron-withdrawing groups (e.g., nitro, chloro) on aryl acetamide moieties (). The target compound’s morpholinopropyl group lacks such electronegativity but may improve tissue distribution . Antimicrobial activity in analogs (e.g., ) is linked to thieno-pyrimidine cores with lipophilic substituents, suggesting the target compound’s efficacy in this area requires empirical validation .
Biological Activity
The compound 2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide is a heterocyclic compound with potential therapeutic applications in oncology and other fields. Its unique structure combines elements of cyclopentane, thiophene, and pyrimidine rings, which may contribute to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C17H25N5OS2
- Molecular Weight : 373.54 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the thiol group allows for potential interactions with proteins and enzymes involved in cell signaling pathways. This interaction may modulate various biological processes such as:
- Inhibition of Kinases : Similar compounds have shown activity against tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers. In vitro studies have demonstrated that thienopyrimidine derivatives can inhibit EGFR activity, leading to reduced cell proliferation in cancer cell lines .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
In Vitro Studies
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| NCI-H1975 | 15.629 | Moderate inhibition |
| A549 | >50 | Low inhibition |
| NCI-H460 | 0.440 | High inhibition |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while showing lower activity against others .
Case Studies
- EGFR Inhibition : In a study focused on thienopyrimidine derivatives, compounds similar to the target compound were shown to inhibit EGFR L858R/T790M mutations effectively. The most active derivatives had IC50 values in the nanomolar range, indicating strong inhibitory effects on tumor growth .
- Triple-Negative Breast Cancer : Research has highlighted the potential of thieno[2,3-d]pyrimidine derivatives in targeting triple-negative breast cancer cells through EGFR suppression and vascular endothelial growth factor (VEGF) inhibition . This suggests that compounds with similar structures may also possess significant anti-tumor activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing thieno[2,3-d]pyrimidine derivatives like this compound?
- Methodology : Synthesis typically involves alkylation of thiopyrimidine intermediates with chloroacetamide derivatives. For example, alkylation of 6-methyl-2-thiopyrimidin-4-one with N-aryl-substituted 2-chloroacetamides under sodium methylate catalysis (2.6–2.8-fold molar excess) yields thioacetamide-pyrimidine hybrids .
- Key Steps :
- Formation of the pyrimidinone core via cyclocondensation.
- Thiolation at the 2-position using sulfurizing agents.
- Alkylation with chloroacetamide derivatives (equimolar ratios, reflux in aprotic solvents like DMF) .
Q. Which analytical techniques are critical for characterizing this compound?
- Essential Tools :
- 1H NMR (DMSO-d6): Peaks at δ 2.03–3.18 ppm (CH2/CH3 groups), δ 6.77–8.33 ppm (aromatic protons), and δ 9.78–12.50 ppm (NH groups) confirm substituent integration .
- LC-MS : Molecular ion peaks (e.g., m/z 326.0 [M+H]+) validate molecular weight .
- Elemental Analysis : Discrepancies ≤0.1% for C, N, and S ensure purity (e.g., C: 45.29% observed vs. 45.36% calculated) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between synthetic batches?
- Approach :
- Comparative NMR Analysis : Use deuterated solvents (e.g., DMSO-d6) to standardize chemical shift referencing. For example, NHCO protons at δ 10.10 ppm vs. NH-pyrimidine at δ 12.50 ppm .
- Batch-Specific Adjustments : Optimize reaction time/temperature to minimize byproducts (e.g., extended reflux reduces unreacted thiopyrimidine) .
- Data Reconciliation : Cross-validate with high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from impurities .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?
- Methodology :
- Core Modifications : Vary the cyclopenta-thienopyrimidine core (e.g., substituents at 4-amino group) and morpholinopropyl side chain to assess bioactivity changes .
- Functional Group Swaps : Replace the thioacetamide linker with sulfonyl or carbonyl groups to study binding affinity .
- Experimental Design :
- Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate substituent effects with activity .
Q. How can reaction conditions be optimized to improve yield and purity?
- Optimization Parameters :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst Screening : Sodium methylate vs. potassium carbonate for thiopyrimidine alkylation (yields vary from 53% to 80%) .
- Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., hydrolysis of morpholinopropyl group) .
- Yield Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, NaOMe, 80°C | 80 | 99.2 |
| DMSO, K2CO3, 100°C | 53 | 97.5 |
Data Contradiction Analysis
Q. Why do elemental analysis results sometimes deviate from theoretical values?
- Root Causes :
- Incomplete Purification : Residual solvents (e.g., DMF) may inflate carbon content .
- Hygroscopicity : Morpholinopropyl groups absorb moisture, affecting hydrogen/nitrogen ratios .
- Mitigation :
- Dry samples under vacuum (24–48 hours) before analysis.
- Use TGA (thermogravimetric analysis) to quantify solvent residues .
Experimental Design Considerations
Q. What controls are necessary for biological activity assays involving this compound?
- Critical Controls :
- Positive Controls : Known inhibitors (e.g., staurosporine for kinase assays).
- Solvent Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Replication : Use triplicate samples with blinded analysis to reduce bias .
Mechanistic Studies
Q. How can the reactivity of the thioacetamide group be exploited for further derivatization?
- Pathways :
- Oxidation : Convert thioether to sulfonyl groups using m-CPBA (meta-chloroperbenzoic acid) .
- Nucleophilic Substitution : React with alkyl halides to form thioether-linked conjugates .
- Applications : Functionalization for prodrug development or fluorescent tagging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
